molecular formula C12H9F3N2O B15339129 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15339129
M. Wt: 254.21 g/mol
InChI Key: VTLHGSCLVAARFW-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from o-tolyl-substituted precursors and trifluoromethylated reagents.

    Catalytic Reactions: Using catalysts to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrimidines, oxidized derivatives, and reduced compounds.

Scientific Research Applications

2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies and as a probe for biological systems.

    Medicine: Possible applications in drug discovery and development, particularly in designing inhibitors or modulators of biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific interactions with molecular targets. It may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Affecting signal transduction pathways.

    Modulation of Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group.

    6-(o-tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxy group.

    2-Hydroxy-6-(o-tolyl)pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (hydroxy, o-tolyl, and trifluoromethyl), which may confer specific chemical and biological properties not found in similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-(2-methylphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C12H9F3N2O/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18)

InChI Key

VTLHGSCLVAARFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F

Origin of Product

United States

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